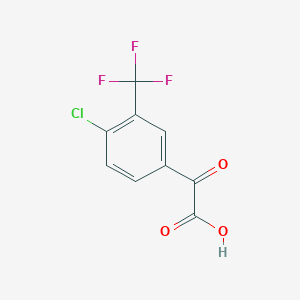![molecular formula C14H21N3 B13575455 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine is a compound that features a piperazine ring substituted with a pyrrolidine ring at the phenyl position. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperazine and pyrrolidine rings in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine typically involves the reaction of 2-(pyrrolidin-1-yl)aniline with piperazine under specific conditions. One common method includes:
Reaction of 2-(pyrrolidin-1-yl)aniline with piperazine: This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to enhance the reaction efficiency.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine rings can be substituted with various functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include N-oxides, reduced derivatives, and substituted analogs.
Scientific Research Applications
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors in the body, including neurotransmitter receptors, leading to modulation of their activity. This interaction can result in changes in cellular signaling pathways, ultimately affecting physiological processes such as mood, cognition, and behavior.
Comparison with Similar Compounds
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound is a selective α2-adrenoceptor antagonist and shows sympatholytic activity.
4-(1-Pyrrolidinyl)piperidine: This compound is used in the synthesis of various analogs and has different biological activities.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various analytical applications.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H21N3/c1-2-6-14(17-11-7-15-8-12-17)13(5-1)16-9-3-4-10-16/h1-2,5-6,15H,3-4,7-12H2 |
InChI Key |
QDGSHIIUFICYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


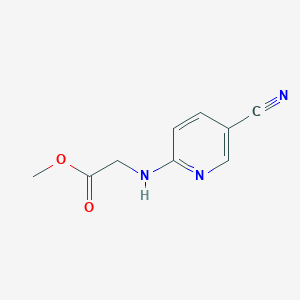
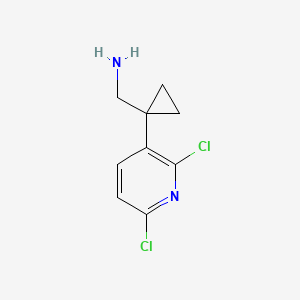
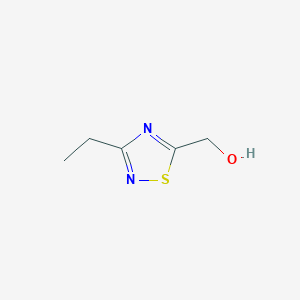
![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
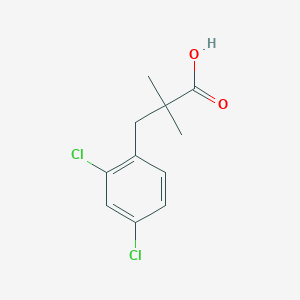
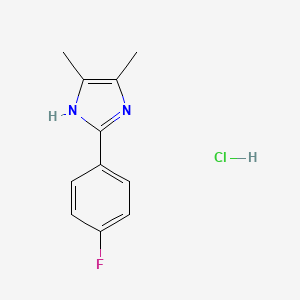
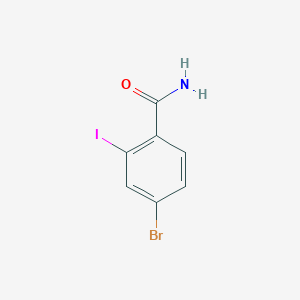
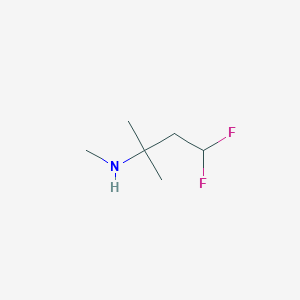
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)

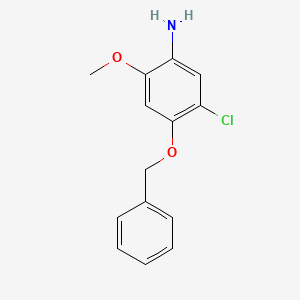
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
